REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.Br[C:9]1[C:26](Br)=[CH:25][C:24]2[C:23]3[C:18](=[CH:19][C:20](Br)=[C:21](Br)[CH:22]=3)[C:17]3[C:12](=[CH:13][C:14](Br)=[C:15](Br)[CH:16]=3)[C:11]=2[CH:10]=1.OC1C(O)=C2C(=CC=1)C1C(=CC=CC=1)C1C(O)=C(O)C(O)=C(O)C2=1>[Pd]>[CH:10]1[C:11]2[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:18]3[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:24]=2[CH:25]=[CH:26][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
hexa(hydroxy)triphenylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=C2C=3C(=C(C(=C(C3C3=CC=CC=C3C2=CC1)O)O)O)O)O
|
Name
|
4-substituted benzoyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexahalotriphenylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1Br)Br)Br)Br)Br
|
Name
|
(alkynylphenyl)acetylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C3=CC=CC=C3C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.Br[C:9]1[C:26](Br)=[CH:25][C:24]2[C:23]3[C:18](=[CH:19][C:20](Br)=[C:21](Br)[CH:22]=3)[C:17]3[C:12](=[CH:13][C:14](Br)=[C:15](Br)[CH:16]=3)[C:11]=2[CH:10]=1.OC1C(O)=C2C(=CC=1)C1C(=CC=CC=1)C1C(O)=C(O)C(O)=C(O)C2=1>[Pd]>[CH:10]1[C:11]2[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:18]3[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:24]=2[CH:25]=[CH:26][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
hexa(hydroxy)triphenylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=C2C=3C(=C(C(=C(C3C3=CC=CC=C3C2=CC1)O)O)O)O)O
|
Name
|
4-substituted benzoyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexahalotriphenylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1Br)Br)Br)Br)Br
|
Name
|
(alkynylphenyl)acetylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C3=CC=CC=C3C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |